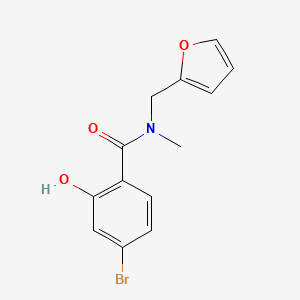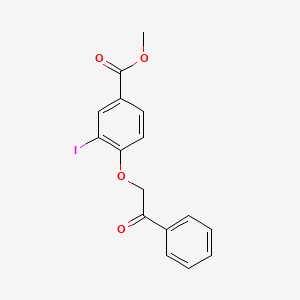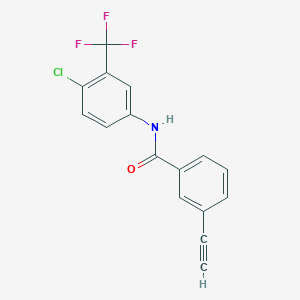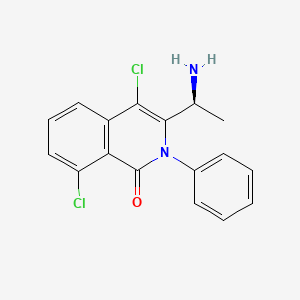
Methyl 3-(6-methylnicotinamido)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-(6-methylnicotinamido)propanoate is an organic compound that belongs to the class of esters It is derived from nicotinic acid, which is a form of vitamin B3
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(6-methylnicotinamido)propanoate typically involves the esterification of 6-methylnicotinic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:
6-methylnicotinic acid+methanolsulfuric acidMethyl 3-(6-methylnicotinamido)propanoate+water
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions, higher yields, and reduced reaction times. The use of automated systems also ensures consistent product quality and minimizes the risk of contamination.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-(6-methylnicotinamido)propanoate can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form carboxylic acids.
Reduction: The nicotinamido group can be reduced to form amines.
Substitution: The ester group can participate in nucleophilic substitution reactions to form different esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as ammonia (NH₃) or primary amines can be used under basic conditions.
Major Products Formed
Oxidation: 6-methylnicotinic acid
Reduction: 6-methylnicotinamide
Substitution: Various amides or esters depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
Methyl 3-(6-methylnicotinamido)propanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in cellular metabolism and as a precursor for coenzymes.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of vitamin B3 deficiency-related conditions.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in organic synthesis.
Wirkmechanismus
The mechanism of action of Methyl 3-(6-methylnicotinamido)propanoate involves its conversion to nicotinamide adenine dinucleotide (NAD⁺) and nicotinamide adenine dinucleotide phosphate (NADP⁺) in the body. These coenzymes play crucial roles in redox reactions, energy metabolism, and cellular signaling pathways. The compound’s effects are mediated through its interaction with various enzymes and receptors involved in these processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl nicotinate
- Ethyl nicotinate
- Methyl 3-(nicotinamido)propanoate
Uniqueness
Methyl 3-(6-methylnicotinamido)propanoate is unique due to the presence of the 6-methyl group on the nicotinamido moiety. This structural feature can influence its reactivity, biological activity, and pharmacokinetic properties compared to other similar compounds. The 6-methyl group may enhance its stability and alter its interaction with biological targets, making it a compound of interest for further research and development.
Eigenschaften
Molekularformel |
C11H14N2O3 |
|---|---|
Molekulargewicht |
222.24 g/mol |
IUPAC-Name |
methyl 3-[(6-methylpyridine-3-carbonyl)amino]propanoate |
InChI |
InChI=1S/C11H14N2O3/c1-8-3-4-9(7-13-8)11(15)12-6-5-10(14)16-2/h3-4,7H,5-6H2,1-2H3,(H,12,15) |
InChI-Schlüssel |
BKPBKGIMMALGDR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC=C(C=C1)C(=O)NCCC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![3-cyclopropyl-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B14911003.png)


![Ethyl 3-bromo-4,9-dihydro-2H-4,9-ethanobenzo[f]isoindole-1-carboxylate](/img/structure/B14911006.png)
![2-{[2-Ethoxy-4-formyl-6-(prop-2-en-1-yl)phenoxy]methyl}benzonitrile](/img/structure/B14911009.png)


